

Spectroscopic Analysis of 1,1-Difluorocyclohexane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,1-Difluorocyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for **1,1-difluorocyclohexane**. Due to the limited availability of public experimental spectra, this guide combines known physical properties with predicted spectroscopic data based on established principles and analysis of analogous molecules. This approach offers valuable insights for the identification and structural elucidation of **1,1-difluorocyclohexane** and similar fluorinated cyclic alkanes.

Physicochemical Properties of 1,1-Difluorocyclohexane

1,1-Difluorocyclohexane is a fluorinated cycloalkane with the chemical formula $C_6H_{10}F_2$. A summary of its key physicochemical properties is presented in Table 1.

Property	Value
Molecular Formula	C ₆ H ₁₀ F ₂
Molecular Weight	120.14 g/mol [1]
IUPAC Name	1,1-difluorocyclohexane [1]
CAS Number	371-90-4 [1]
Appearance	Expected to be a liquid at room temperature

Infrared (IR) Spectroscopy

The infrared spectrum of **1,1-difluorocyclohexane** is characterized by vibrational modes of its constituent functional groups. While an experimental spectrum is not publicly available, a predicted spectrum can be inferred based on the characteristic absorption frequencies of C-H and C-F bonds in a saturated cyclic system.

Predicted IR Absorption Data

The predicted key IR absorption bands for **1,1-difluorocyclohexane** are summarized in Table 2. These predictions are based on typical frequency ranges for common functional groups.[\[2\]](#)

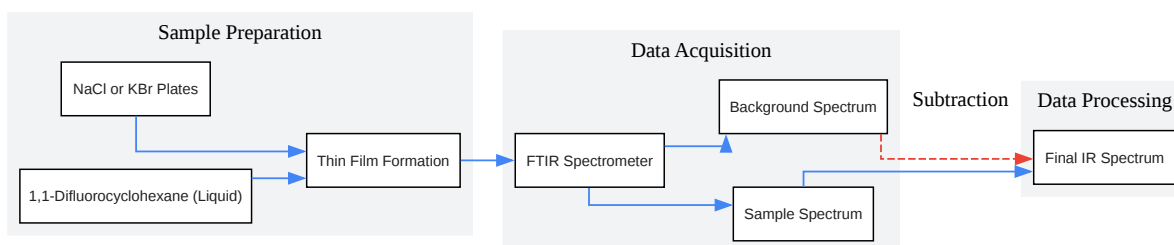
Wavenumber (cm ⁻¹)	Bond	Vibrational Mode	Predicted Intensity
2950-2850	C-H (alkane)	Stretching	Strong
1470-1440	C-H (alkane)	Bending (Scissoring)	Medium
1300-1000	C-F	Stretching	Strong

The C-F stretching region is of particular interest for identifying fluorinated compounds. In **1,1-difluorocyclohexane**, the geminal difluoro group is expected to give rise to strong absorption bands in the 1300-1000 cm⁻¹ range. The exact position and number of these bands can be influenced by conformational effects of the cyclohexane ring.

Experimental Protocol for IR Spectroscopy

The following is a general protocol for obtaining an IR spectrum of a liquid sample such as **1,1-difluorocyclohexane**.

- **Sample Preparation:** As a neat liquid, a drop of **1,1-difluorocyclohexane** is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
- **Instrument Setup:** A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.
- **Data Acquisition:** The salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.



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Figure 1: Experimental workflow for obtaining the IR spectrum of a liquid sample.

Mass Spectrometry

Mass spectrometry of **1,1-difluorocyclohexane** provides information about its molecular weight and fragmentation pattern upon ionization. While a public mass spectrum is not available, its fragmentation can be predicted based on the principles of mass spectrometry for cyclic alkanes and the influence of the gem-difluoro group.

Predicted Mass Spectrometry Data

The molecular ion ($[M]^+\bullet$) of **1,1-difluorocyclohexane** is expected at a mass-to-charge ratio (m/z) of 120. The fragmentation of cycloalkanes is known to produce characteristic patterns, often involving the loss of small neutral molecules.^[3] The presence of the electronegative fluorine atoms will influence the stability of the resulting fragments. Table 3 outlines the predicted major fragments for **1,1-difluorocyclohexane**.

m/z	Proposed Fragment Ion	Neutral Loss
120	$[C_6H_{10}F_2]^+\bullet$	- (Molecular Ion)
101	$[C_6H_{10}F]^+$	$\bullet F$
100	$[C_5H_7F_2]^+$	$\bullet CH_3$
81	$[C_5H_6F]^+$	$\bullet CH_3$, HF
68	$[C_4H_5F]^+$	C_2H_5F
56	$[C_4H_8]^+\bullet$	CF_2H_2

The fragmentation is expected to be initiated by the loss of a fluorine radical or through ring-opening mechanisms followed by the elimination of neutral fragments.

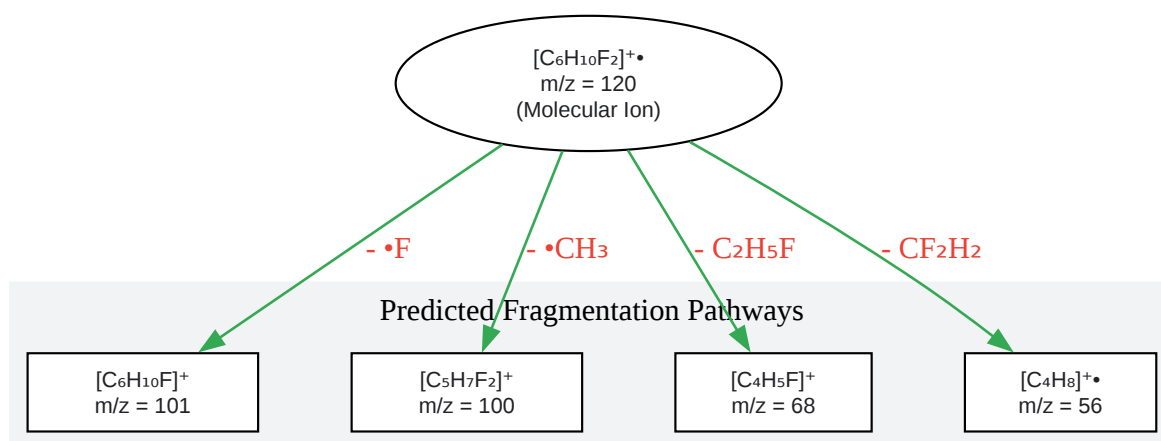
Experimental Protocol for Mass Spectrometry

A typical experimental setup for analyzing a volatile compound like **1,1-difluorocyclohexane** would involve Gas Chromatography-Mass Spectrometry (GC-MS).

- **Sample Introduction:** A dilute solution of **1,1-difluorocyclohexane** in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates **1,1-difluorocyclohexane** from any impurities based on their boiling points and interactions with the column's stationary phase.
- **Ionization:** As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for

generating ions.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each fragment ion.



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Figure 2: Predicted mass spectrometry fragmentation pathways for **1,1-difluorocyclohexane**.

Conclusion

This technical guide provides a foundational understanding of the expected IR and mass spectrometry characteristics of **1,1-difluorocyclohexane**. While experimental data is not readily available in the public domain, the predicted spectral features, based on established chemical principles, serve as a valuable resource for researchers in the fields of chemical analysis and drug development. The provided experimental protocols offer a standardized approach for obtaining empirical data for this and similar compounds. Further experimental verification is encouraged to confirm and expand upon the predictive data presented herein.

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References

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